molecular formula C25H31ClN2O5 B13438986 Quinapril-d5 Hydrochloride (Major)

Quinapril-d5 Hydrochloride (Major)

Cat. No.: B13438986
M. Wt: 480.0 g/mol
InChI Key: IBBLRJGOOANPTQ-MONXTQHDSA-N
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Description

Quinapril-d5 Hydrochloride (Major) is a deuterated form of Quinapril Hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Quinapril-d5 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Quinapril due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinapril-d5 Hydrochloride involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or its hydrochloride salt .

Industrial Production Methods

Industrial production of Quinapril-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion to its active form, Quinaprilat.

    Oxidation and Reduction: Involvement in metabolic pathways.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.

    Oxidation and Reduction: Enzymatic reactions in the liver.

    Substitution: Various organic solvents and catalysts are used depending on the specific reaction.

Major Products Formed

The primary product formed from the hydrolysis of Quinapril-d5 Hydrochloride is Quinaprilat-d5, which is the active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Quinapril-d5 Hydrochloride is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Quinapril.

    Metabolic Pathway Analysis: To study the metabolic fate of Quinapril in the body.

    Drug Interaction Studies: To investigate potential interactions with other medications.

    Biological Research: To explore its effects on various biological systems and pathways

Mechanism of Action

Quinapril-d5 Hydrochloride is a prodrug that is converted to its active form, Quinaprilat-d5, in the body. Quinaprilat-d5 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Quinaprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which decreases sodium and water retention .

Comparison with Similar Compounds

Similar Compounds

    Enalapril: Another ACE inhibitor used for hypertension and heart failure.

    Lisinopril: A non-sulfhydryl ACE inhibitor similar to Quinapril.

    Ramipril: An ACE inhibitor with a longer duration of action.

Uniqueness of Quinapril-d5 Hydrochloride

Quinapril-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .

Properties

Molecular Formula

C25H31ClN2O5

Molecular Weight

480.0 g/mol

IUPAC Name

(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D;

InChI Key

IBBLRJGOOANPTQ-MONXTQHDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Origin of Product

United States

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